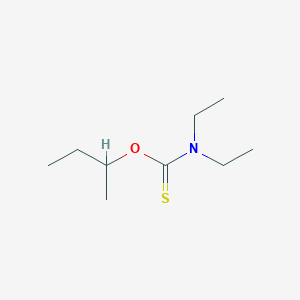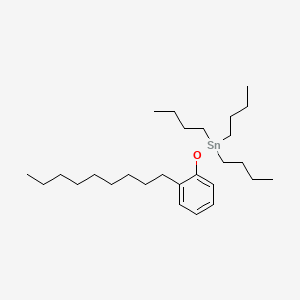
2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde is a naturally occurring compound found in various plant species. It belongs to the class of carbazole alkaloids, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the prenylation of carbazole derivatives followed by formylation. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources or large-scale chemical synthesis. The extraction process includes solvent extraction and chromatographic techniques to isolate the compound from plant materials. For chemical synthesis, optimizing reaction conditions and using cost-effective reagents are crucial for large-scale production.
化学反应分析
Types of Reactions
2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
Oxidation: 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carboxylic acid.
Reduction: 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-methanol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a precursor for synthesizing more complex carbazole derivatives.
Biology: Exhibits antimicrobial and antioxidant properties, making it a candidate for developing new antibiotics and health supplements.
Medicine: Investigated for its anticancer and anti-inflammatory activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chemical structure and vibrant color properties.
作用机制
The mechanism of action of 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Antioxidant Activity: Scavenges free radicals and protects cells from oxidative stress.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
- 2-Hydroxy-7-(3-methyl-2-butenyl)-2,3-dihydro-5-benzofuranpropenoic acid
- Phenyl(2,4,6-trihydroxy-3-(2-hydroxy-7-methyl-3-methyleneoct-6-en-1-yl)-5-(3-methylbut-2-en-1-yl)phenyl)methanone
Uniqueness
2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde stands out due to its unique combination of a carbazole core with a prenylated side chain and an aldehyde group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C18H17NO2 |
|---|---|
分子量 |
279.3 g/mol |
IUPAC 名称 |
2-hydroxy-7-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C18H17NO2/c1-11(2)3-4-12-5-6-14-15-8-13(10-20)18(21)9-17(15)19-16(14)7-12/h3,5-10,19,21H,4H2,1-2H3 |
InChI 键 |
NJNRUQLGFGMSTG-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=CC2=C(C=C1)C3=C(N2)C=C(C(=C3)C=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


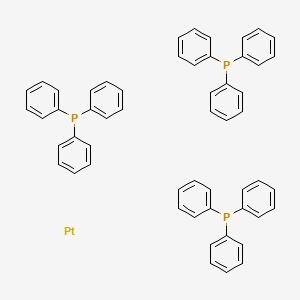
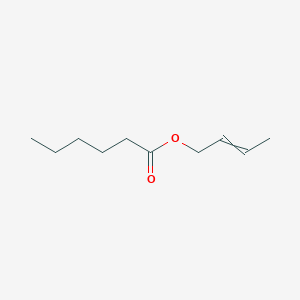
![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)
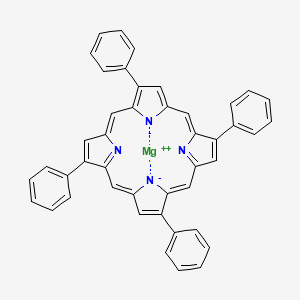
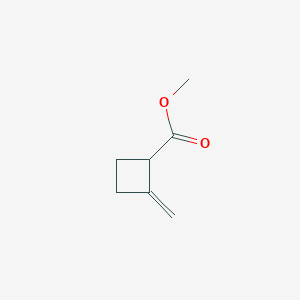
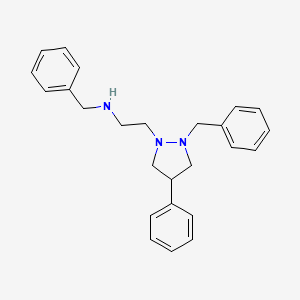

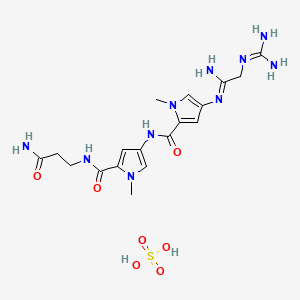

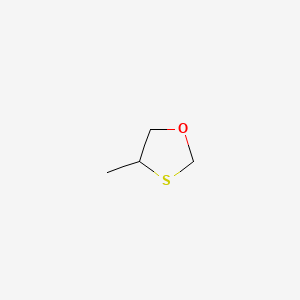
![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)
